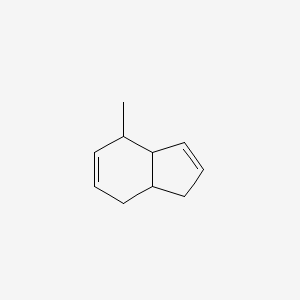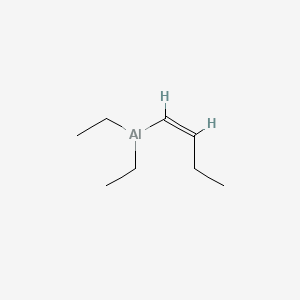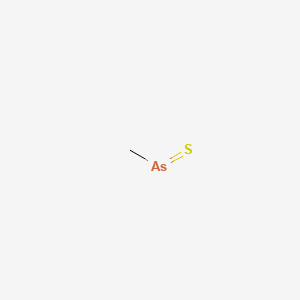
Tricosadiynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricosadiynoic acid, also known as tricosa-10,12-diynoic acid, is a long-chain fatty acid with the molecular formula C23H38O2. It is characterized by the presence of two triple bonds at the 10th and 12th positions of the carbon chain. This compound is notable for its unique properties, including its ability to undergo color transitions in response to external stimuli, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Tricosadiynoic acid can be synthesized through several methods. One common approach involves the coupling of long-chain alkynes with appropriate carboxylic acid derivatives. The reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale organic synthesis techniques. The process may include steps such as purification through recrystallization and distillation to ensure high purity and yield .
化学反応の分析
Types of Reactions: Tricosadiynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or organometallic compounds are often used.
Major Products Formed:
科学的研究の応用
Tricosadiynoic acid has a wide range of applications in scientific research:
作用機序
The primary mechanism of action of tricosadiynoic acid involves the inhibition of acyl-CoA oxidase-1 (ACOX1). This inhibition leads to improved mitochondrial lipid and reactive oxygen species (ROS) metabolism, which is beneficial in treating metabolic diseases such as those induced by high-fat diets . The compound’s ability to undergo color transitions is attributed to its interaction with polydiacetylene assemblies, resulting in a red-to-blue shift in response to external stimuli .
Similar Compounds:
Tricosanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the triple bonds.
Docosadiynoic acid: Another long-chain fatty acid with similar properties but differing in the position of triple bonds.
Uniqueness: this compound’s uniqueness lies in its dual triple bonds, which confer distinct chemical reactivity and the ability to undergo color transitions. This makes it particularly valuable in applications requiring visual indicators and sensors .
特性
分子式 |
C23H38O2 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
tricosa-2,4-diynoic acid |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-18H2,1H3,(H,24,25) |
InChIキー |
YIQCSJRVSYPZPP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC#CC#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/no-structure.png)




